Cas no 488748-64-7 (N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide)

N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide core with distinct substituents, including a butylphenyl group and a difluoromethoxyphenyl moiety. Its molecular structure suggests potential utility in agrochemical or pharmaceutical applications, particularly due to the presence of the difluoromethoxy group, which can enhance metabolic stability and bioavailability. The cyanoacrylamide scaffold may contribute to reactivity in Michael addition or polymerization processes. This compound’s tailored design offers opportunities for further derivatization, making it a candidate for research in selective inhibition or material science. Its synthesis requires precise control to maintain structural integrity and functional group compatibility.
N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide structure
488748-64-7 structure
Product Name:N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
CAS No:488748-64-7
MF:C21H20F2N2O2
MW:370.392512321472
CID:5983934
PubChem ID:2471118
Update Time:2025-05-24

N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z44325367
    • 488748-64-7
    • N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
    • EN300-26584486
    • Inchi: 1S/C21H20F2N2O2/c1-2-3-4-15-5-9-18(10-6-15)25-20(26)17(14-24)13-16-7-11-19(12-8-16)27-21(22)23/h5-13,21H,2-4H2,1H3,(H,25,26)/b17-13-
    • InChI Key: LIFZUJBEYWKROI-LGMDPLHJSA-N
    • SMILES: FC(OC1C=CC(=CC=1)/C=C(/C#N)\C(NC1C=CC(=CC=1)CCCC)=O)F

Computed Properties

  • Exact Mass: 370.14928421g/mol
  • Monoisotopic Mass: 370.14928421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 62.1Ų

N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584486-0.05g
N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
488748-64-7 95.0%
0.05g
$246.0 2025-03-20

N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide Related Literature

Additional information on N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide

N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide: A Comprehensive Overview

The compound N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide (CAS No. 488748-64-7) is a complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in inhibiting key enzymes and its potential as a lead compound in drug discovery.

Structural Analysis

The molecular structure of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is characterized by a conjugated system that includes a cyano group, a difluoromethoxy substituent, and an amide functional group. The presence of these groups contributes to its electronic properties and reactivity. The cyano group acts as an electron-withdrawing group, enhancing the electrophilic character of the molecule, while the difluoromethoxy group introduces steric hindrance and modulates the molecule's solubility and bioavailability. The amide group plays a crucial role in hydrogen bonding, which is essential for interactions with biological targets.

Synthesis and Physical Properties

The synthesis of this compound involves multi-step reactions, typically starting from aromatic aldehydes or ketones. Recent advancements in catalytic methods have improved the yield and purity of the product. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system, making it suitable for applications in optoelectronics.

Biological Activity and Applications

One of the most notable applications of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is its role as an inhibitor of protein kinases, which are key players in various cellular signaling pathways. Recent studies have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs) with high specificity, making it a promising candidate for anti-cancer therapies. Additionally, this compound has shown potential as an anti-inflammatory agent by modulating the activity of COX-2 enzymes.

In the field of agrochemistry, this compound has been investigated for its pesticidal properties. Its ability to disrupt insect hormone pathways suggests its utility as a growth regulator for pest control. Furthermore, preliminary studies indicate that this compound may possess antioxidant properties, which could be exploited in cosmetic formulations to combat oxidative stress.

Environmental Impact and Safety Considerations

As with any chemical compound, understanding its environmental impact is crucial. Studies on the degradation pathways of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide have shown that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. However, further research is needed to assess its long-term effects on soil microorganisms and aquatic life.

From a safety perspective, this compound exhibits low acute toxicity in standard animal models. However, prolonged exposure may cause irritation to the eyes and skin. Proper handling procedures and personal protective equipment are recommended during synthesis and application.

Future Directions and Research Opportunities

The versatility of N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide opens up numerous avenues for future research. Ongoing studies aim to optimize its pharmacokinetic properties to enhance bioavailability and reduce off-target effects. Additionally, investigations into its use as a building block for advanced materials, such as organic semiconductors, are currently underway.

In conclusion, N-(4-butylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide (CAS No. 488748-64-7) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in modern chemical research.

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